molecular formula C14H14N2O5 B12317272 8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B12317272
M. Wt: 290.27 g/mol
InChI Key: PVYYIZZOQDXNMG-UHFFFAOYSA-N
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Description

8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C14H14N2O5. This compound is characterized by its unique cyclopenta[c]quinoline structure, which includes a methoxy group at the 8th position and a nitro group at the 6th position. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]quinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    6-nitroquinoline: Lacks the methoxy and carboxylic acid groups.

    8-methoxyquinoline: Lacks the nitro and carboxylic acid groups.

    Quinoline-4-carboxylic acid: Lacks the methoxy and nitro groups.

Uniqueness

8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to the combination of its methoxy, nitro, and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-21-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYIZZOQDXNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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